Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused ring system comprising a benzene ring, a thiophene ring, and a pyrimidine ring, with functional groups such as a hydroxyl group and an ester group.
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, the compound may interact with a variety of cellular targets, depending on the specific disease context.
Mode of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may interact with its targets to modulate their function . This could result in changes to cellular processes, such as DNA replication or protein synthesis, which could contribute to its antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Given the known activities of pyrimidine derivatives, it is likely that the compound affects pathways related to dna replication, protein synthesis, and cellular metabolism . The compound’s effects on these pathways could lead to downstream effects on cell growth, proliferation, and survival .
Result of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may have antiviral, anticancer, antioxidant, and antimicrobial effects . These effects could result from the compound’s interactions with its targets and its impacts on cellular processes and biochemical pathways .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit cytotoxicity by interacting with cellular proteins and enzymes, leading to the inhibition of cell proliferation . The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in certain cell types by activating specific signaling pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as its localization within cells and tissues determines its accessibility to target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminothiophenol with ethyl cyanoacetate can lead to the formation of the thienopyrimidine core through a series of cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific industrial methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds also contain a fused thiophene ring and are known for their diverse pharmacological properties.
Uniqueness
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is unique due to its specific functional groups and fused ring system, which contribute to its distinct chemical reactivity and biological activity. Its hydroxyl and ester groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
IUPAC Name |
ethyl 4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBIPXCTJVMGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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